molecular formula C25H18N4O3 B11588293 (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

(2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide

Cat. No.: B11588293
M. Wt: 422.4 g/mol
InChI Key: SEJQXDBUPMIKQS-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include benzylamine, cyanoacetic acid, and phenoxy-substituted pyrido[1,2-A]pyrimidin derivatives. The reaction conditions usually require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper complexes), and specific oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide apart is its unique combination of functional groups and the pyrido[1,2-A]pyrimidin core. This structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide

InChI

InChI=1S/C25H18N4O3/c26-16-19(23(30)27-17-18-9-3-1-4-10-18)15-21-24(32-20-11-5-2-6-12-20)28-22-13-7-8-14-29(22)25(21)31/h1-15H,17H2,(H,27,30)/b19-15+

InChI Key

SEJQXDBUPMIKQS-XDJHFCHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.